2'-Methyl-4'-(trifluoromethoxy)acetophenone
Description
BenchChem offers high-quality 2'-Methyl-4'-(trifluoromethoxy)acetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Methyl-4'-(trifluoromethoxy)acetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2-methyl-4-(trifluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-5-8(15-10(11,12)13)3-4-9(6)7(2)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQDEEQYOOZKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701228438 | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373920-81-0 | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[2-methyl-4-(trifluoromethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701228438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-Methyl-4'-(trifluoromethoxy)acetophenone chemical properties
An In-depth Technical Guide A Technical Guide to the Physicochemical Properties and Synthetic Utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone
Executive Summary: This document provides a comprehensive technical overview of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a specialized aromatic ketone of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Due to the limited direct literature on this specific isomer, this guide synthesizes data from structurally analogous compounds to predict its chemical properties, reactivity, and analytical profile. The core of this analysis rests on understanding the interplay between the acetophenone backbone, the steric and electronic influence of the 2'-methyl group, and the potent electron-withdrawing and lipophilicity-enhancing effects of the 4'-(trifluoromethoxy) moiety. We present predicted physicochemical data, detailed analytical and synthetic protocols, and a discussion of its potential applications as a versatile chemical intermediate. This guide is intended to serve as a foundational resource for researchers and developers working with advanced fluorinated building blocks.
Molecular Structure and Physicochemical Properties
Structural Elucidation
2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone characterized by three key features: an acetyl group, an ortho-substituted methyl group, and a para-substituted trifluoromethoxy group on the phenyl ring.
Caption: Molecular structure of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Influence of Substituents on Core Properties
-
The Acetophenone Backbone: The fundamental reactivity is defined by the carbonyl group, which is susceptible to nucleophilic addition and condensation reactions.[1] The aromatic ring can undergo electrophilic substitution, though its reactivity is heavily modulated by the attached groups.
-
The 2'-Methyl Group: This ortho-methyl group introduces significant steric hindrance around the acetyl group. This can slow the rate of reactions involving the carbonyl carbon. Electronically, it is a weak electron-donating group, which slightly activates the ring toward electrophilic substitution.
-
The 4'-(trifluoromethoxy) Group: The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This effect deactivates the aromatic ring towards electrophilic substitution but increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Furthermore, this group significantly increases the lipophilicity of the molecule, a property often sought in drug development to improve membrane permeability.[2]
Predicted Physicochemical Data
The following properties are estimated based on data from structurally similar compounds, including 4'-(Trifluoromethoxy)acetophenone and various substituted acetophenones.
| Property | Predicted Value | Rationale / Analogous Compound Data |
| Molecular Formula | C₁₀H₉F₃O₂ | Based on structure |
| Molecular Weight | 234.17 g/mol | Based on structure |
| Appearance | Colorless to light yellow liquid | Analogy with 4'-(Trifluoromethoxy)acetophenone (liquid) and 4'-Fluoro-3'-methylacetophenone (liquid)[3]. |
| Boiling Point | ~210-225 °C (at 760 mmHg) | Higher than 4'-(Trifluoromethyl)acetophenone (~80°C at 8 mmHg)[4] and 4'-Fluoro-3'-methylacetophenone (215°C)[3]. |
| Density | ~1.2 - 1.3 g/mL at 25 °C | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.278 g/mL) and 2'-(Trifluoromethyl)acetophenone (1.255 g/mL)[5]. |
| Refractive Index | ~1.45 - 1.46 (at 20 °C) | Analogy with 4'-(Trifluoromethoxy)acetophenone (1.455) and 2'-(Trifluoromethyl)acetophenone (1.4584)[5]. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane); Insoluble in water. | General property of substituted acetophenones.[6] |
Spectroscopic and Analytical Characterization
A robust analytical workflow is crucial for confirming the identity and purity of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Overview of Analytical Workflow
Caption: Standard analytical workflow for structural and purity verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Based on known chemical shifts for similar structures, the following peaks are predicted.[7][8]
-
Singlet (~2.5-2.6 ppm, 3H): Acetyl methyl protons (-COCH₃).
-
Singlet (~2.4-2.5 ppm, 3H): Aromatic methyl protons (Ar-CH₃).
-
Aromatic Region (~7.2-7.8 ppm, 3H): The three aromatic protons will likely appear as a complex multiplet or as distinct doublets and doublet of doublets, influenced by their positions relative to the varied substituents.
-
-
¹³C NMR:
-
Carbonyl Carbon (~195-200 ppm): The C=O carbon will be significantly downfield.
-
Aromatic Carbons (~120-150 ppm): Six distinct signals are expected, including carbons bonded to the methyl, trifluoromethoxy, and acetyl groups, as well as the protonated carbons.
-
Methyl Carbons (~20-30 ppm): Signals for the acetyl and aromatic methyl groups.
-
Trifluoromethoxy Carbon (~120 ppm, quartet): The carbon of the -OCF₃ group will show coupling to the three fluorine atoms.
-
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 234.17 should be observable. Key fragmentation patterns would include the loss of a methyl radical ([M-15]⁺) to form the acylium ion (m/z = 219) and the subsequent loss of carbon monoxide ([M-15-28]⁺). The base peak is likely to be the acylium ion at m/z = 219.[9]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹ . Other significant absorptions will include C-O and C-F stretching bands from the trifluoromethoxy group in the 1100-1300 cm⁻¹ region, and C-H stretching and bending modes for the aromatic and methyl groups.
Chemical Reactivity and Synthetic Pathways
Reactivity Profile
The molecule's reactivity is a balance of steric and electronic effects.
-
Nucleophilic Attack at Carbonyl: The carbonyl carbon is highly electrophilic due to the electron-withdrawing -OCF₃ group. However, the ortho-methyl group provides steric shielding, potentially requiring more forcing conditions or specific catalysts for nucleophilic additions compared to its unmethylated counterpart, 4'-(trifluoromethoxy)acetophenone.[1]
-
Electrophilic Aromatic Substitution: The ring is generally deactivated. The ortho/para-directing methyl group and the meta-directing trifluoromethoxy group are in opposition. Substitution is likely to be difficult and may result in a mixture of products, with the position ortho to the methyl group being a potential site.
Proposed Synthetic Route
A plausible synthesis would involve the Friedel-Crafts acylation of 1-methyl-3-(trifluoromethoxy)benzene. This approach leverages commercially available or readily synthesized starting materials.
Caption: Proposed Friedel-Crafts acylation pathway for synthesis.
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol is a representative method and must be adapted and optimized under controlled laboratory conditions.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Cooling: Cool the suspension to 0 °C in an ice bath. Rationale: This controls the exothermic reaction and minimizes side-product formation.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes to form the acylium ion complex.
-
Substrate Addition: Add 1-methyl-3-(trifluoromethoxy)benzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[10][11]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.
Applications in Research and Development
Role as a Building Block in Medicinal Chemistry
The unique combination of a sterically defined reactive center and a lipophilic, electron-withdrawing group makes this compound a valuable scaffold. It serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications, including anti-inflammatory and anticancer agents.[1] The trifluoromethoxy group can enhance metabolic stability and binding affinity of drug candidates.[2]
Potential in Agrochemicals and Materials Science
Similar to other fluorinated aromatics, this molecule is a precursor for agrochemicals like novel pesticides and herbicides, where the -OCF₃ moiety can improve bioactivity.[1][12] In materials science, it can be used to synthesize polymers or small molecules with unique thermal stability and electronic properties.[1]
Safety, Handling, and Storage
The safety profile is predicted based on related fluorinated acetophenones.[13][14][15][16][17]
| Hazard Type | GHS Classification (Predicted) | Precautionary Statements (Examples) |
| Physical | Combustible Liquid | P210: Keep away from heat/sparks/open flames.[15] |
| Health | Skin Irritation (Category 2) | P280: Wear protective gloves/eye protection.[13] |
| Eye Irritation (Category 2) | P305+P351+P338: IF IN EYES: Rinse cautiously with water.[13] | |
| STOT - Single Exposure (Category 3, Respiratory Irritation) | P261: Avoid breathing vapors/spray.[13] | |
| Acute Oral Toxicity (Harmful) | P301+P317: IF SWALLOWED: Get medical help.[18] |
-
Handling: Use in a well-ventilated area or a chemical fume hood.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] Keep away from strong oxidizing agents and sources of ignition.[17]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[16]
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). WO 2021/171301 A1.
-
PubChem. (n.d.). 4'-Fluoro-2'-(trifluoromethyl)acetophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Org. Biomol. Chem.. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]
- 5. 2 -(Trifluoromethyl)acetophenone 99 17408-14-9 [sigmaaldrich.com]
- 6. Important applications of 4'-methylacetophenone_Chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 10. 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 11. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. fishersci.com [fishersci.com]
- 18. 4'-Fluoro-2'-(trifluoromethyl)acetophenone | C9H6F4O | CID 2737535 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2'-Methyl-4'-(trifluoromethoxy)acetophenone: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive scientific overview of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a fluorinated aromatic ketone of significant interest to the pharmaceutical and agrochemical industries. While not as extensively documented as some commodity reagents, its structural motifs—the trifluoromethoxy group for metabolic stability and lipophilicity, and the acetophenone core as a versatile synthetic handle—make it a valuable building block in modern drug design and discovery. This document outlines the compound's physicochemical properties, proposes a robust synthetic pathway via Friedel-Crafts acylation, details the expected analytical characterization profile, and discusses its potential applications and safety considerations. The methodologies and interpretations are grounded in established chemical principles and data from structurally analogous compounds, offering researchers a validated framework for its synthesis and use.
Introduction: The Strategic Role of Fluorinated Scaffolds
In contemporary medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing the therapeutic potential of lead compounds.[1] The trifluoromethoxy (-OCF3) group, in particular, is highly valued as a bioisostere for other functionalities. Its introduction into a molecular scaffold can profoundly enhance critical pharmacokinetic properties. Specifically, the -OCF3 group often increases lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[2] Furthermore, it imparts significant metabolic stability by shielding adjacent positions from enzymatic degradation, thereby extending a drug's in-vivo half-life.[2]
The acetophenone framework is a ubiquitous and versatile building block in organic synthesis, serving as a precursor to a vast array of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3][4] The title compound, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, combines these valuable features. This guide serves as a technical deep-dive, providing researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and strategically deploy this compound in their research and development pipelines.
Molecular Structure and Physicochemical Properties
The structure of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is defined by an acetophenone core substituted with a methyl group at the ortho- (2') position and a trifluoromethoxy group at the para- (4') position relative to the acetyl group.
Structure:
(Illustrative Structure)The key physicochemical properties, calculated from its structure, are summarized below. Experimental values should be determined empirically.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉F₃O₂ | Calculated |
| Molecular Weight | 234.17 g/mol | Calculated |
| Appearance | Colorless to light yellow liquid or low-melting solid | Predicted based on analogs[5] |
| Boiling Point | >200 °C (at 760 mmHg) | Estimated based on analogs[4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | Predicted |
| CAS Number | Not assigned or readily available | N/A |
Proposed Synthesis: Friedel-Crafts Acylation of 3-(Trifluoromethoxy)toluene
The most logical and industrially scalable approach to synthesizing 2'-Methyl-4'-(trifluoromethoxy)acetophenone is through the electrophilic aromatic substitution (EAS) pathway, specifically a Friedel-Crafts acylation reaction.[6][7]
Synthetic Principle and Regioselectivity
The reaction involves treating 3-(trifluoromethoxy)toluene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[8][9] The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
The regiochemical outcome of the acylation is dictated by the directing effects of the two substituents on the starting arene:
-
Methyl Group (-CH₃): An activating, ortho, para-directing group.
-
Trifluoromethoxy Group (-OCF₃): A strongly deactivating, meta-directing group due to its high electronegativity.
In this competitive scenario, the activating methyl group governs the position of substitution. The electrophile will preferentially add to the positions ortho and para to the methyl group. Acylation at the para position (C4) is sterically favored and yields the desired product, 2'-Methyl-4'-(trifluoromethoxy)acetophenone. Acylation at the ortho position (C6) will produce the isomeric byproduct. Separation of these isomers is typically achieved via column chromatography or distillation.
Caption: Proposed synthesis via Friedel-Crafts acylation.
Experimental Protocol
This protocol is a representative procedure. Researchers must adapt it based on laboratory conditions and scale, adhering to all institutional safety guidelines.
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (to a scrubber containing NaOH solution), a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5 °C. Stir for 15-20 minutes to allow for the formation of the acylium ion complex.
-
Substrate Addition: Add 3-(trifluoromethoxy)toluene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.
-
Purification: Purify the crude oil using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or vacuum distillation to isolate the desired 2'-Methyl-4'-(trifluoromethoxy)acetophenone isomer.
Analytical Characterization and Structural Elucidation
The identity and purity of the synthesized compound must be confirmed using a suite of spectroscopic techniques. The following data are predicted based on the known effects of the substituents on the acetophenone scaffold.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Acetyl Methyl (-COCH₃) | ~2.60 | Singlet (s) | 3H | Typical range for an acetyl group adjacent to an aromatic ring.[10] |
| Aryl Methyl (-CH₃) | ~2.45 | Singlet (s) | 3H | Typical range for a methyl group on an aromatic ring. |
| Aromatic H-3' | ~7.15 | Doublet (d) | 1H | Ortho to the -OCF₃ group, expected to be shielded relative to H-5'. |
| Aromatic H-5' | ~7.25 | Doublet of Doublets (dd) | 1H | Ortho to the -CH₃ group and meta to the -OCF₃ group. |
| Aromatic H-6' | ~7.65 | Doublet (d) | 1H | Ortho to the deshielding acetyl group. |
¹³C NMR Spectroscopy
The carbon spectrum will confirm the carbon backbone and the presence of the key functional groups.
-
C=O (Ketone): ~197 ppm
-
Aromatic C-OCF₃: ~149 ppm (The carbon itself)
-
-OCF₃: ~121 ppm (Quartet, J ≈ 257 Hz, due to C-F coupling)
-
Aromatic Carbons: 120-140 ppm
-
Acetyl Methyl (-COCH₃): ~26 ppm
-
Aryl Methyl (-CH₃): ~21 ppm
Infrared (IR) Spectroscopy
-
~1685 cm⁻¹: Strong, sharp absorption corresponding to the C=O (aryl ketone) stretch.
-
~1600, 1500 cm⁻¹: C=C aromatic ring stretches.
-
~1260-1150 cm⁻¹: Strong, broad absorptions characteristic of C-F and C-O stretches of the trifluoromethoxy group.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 234.
-
Key Fragments:
-
m/z = 219: [M - CH₃]⁺, loss of a methyl radical from the acetyl group.
-
m/z = 191: [M - COCH₃]⁺, loss of the acetyl group, a characteristic fragmentation.
-
Potential Applications in Drug Discovery and Development
2'-Methyl-4'-(trifluoromethoxy)acetophenone is not an active agent itself but a high-value intermediate. Its structure is primed for further elaboration into more complex drug candidates.
-
Scaffold for Enzyme Inhibitors: The ketone functionality can be readily converted into other groups (alcohols, oximes, hydrazones) to serve as hydrogen bond donors or acceptors, or as a reactive handle for attaching pharmacophoric extensions. This makes it an ideal starting point for designing inhibitors for kinases, proteases, or other enzyme classes.
-
Building Block for CNS Agents: The trifluoromethoxy group enhances lipophilicity, a key factor for designing molecules that can penetrate the central nervous system (CNS).[2] This makes the scaffold particularly attractive for developing novel therapeutics for neurological or psychiatric disorders.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the metabolic stability and potency enhancement offered by the -OCF₃ group are highly desirable in modern agrochemicals like fungicides and herbicides.[3]
Caption: Synthetic utility and application pathways.
Safety, Handling, and Storage
As with any laboratory chemical, 2'-Methyl-4'-(trifluoromethoxy)acetophenone should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not available, data from analogous fluorinated acetophenones suggest the following precautions.[11][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin, eyes, and clothing.[13][14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong bases, and sources of ignition.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move person to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
In all cases of significant exposure, seek immediate medical attention.
-
References
-
Friedel Crafts reaction/Acylation of toluene. (2020). YouTube. [Link]
-
Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
-
Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. [Link]
- The Crucial Role of 2'-(Trifluoromethyl)acetophenone in Modern Synthesis. (n.d.). [Source not available].
- 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). [Source not available].
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed. [Link]
-
General Experimental. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. scribd.com [scribd.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. rsc.org [rsc.org]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Protocol for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone by column chromatography
An Application Note and Protocol for the Purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone by Column Chromatography
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust protocol for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a key building block in pharmaceutical and materials science research. The protocol leverages normal-phase column chromatography, a fundamental and highly effective technique for isolating compounds of intermediate polarity. This document provides not only a step-by-step methodology but also delves into the underlying chemical principles governing the separation. It is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this and structurally similar aromatic ketones.
Introduction: The Rationale for Purification
2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone whose structural motifs—a trifluoromethoxy group, a methyl group, and a carbonyl function—make it a valuable intermediate in organic synthesis. The purity of such intermediates is paramount; trace impurities can lead to unwanted side reactions, decreased yields, and complications in subsequent structural analysis and biological testing.
The crude product from the synthesis of acetophenone derivatives often contains a mixture of unreacted starting materials, non-polar byproducts, and more polar side-products. Column chromatography is the method of choice for this purification challenge due to its high resolving power and adaptability.[1][2] The technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase, allowing for the effective separation of the target molecule from its contaminants.
The Principle of Chromatographic Separation
The success of this protocol is rooted in the principles of normal-phase adsorption chromatography.[3]
-
Stationary Phase: Silica gel (SiO₂) is used as the stationary phase. Its surface is covered with hydroxyl (-OH) groups, making it highly polar.
-
Mobile Phase (Eluent): A non-polar solvent system, typically a mixture of hexane (or petroleum ether) and a more polar solvent like ethyl acetate, is used as the mobile phase.[4]
-
Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the eluent flows through the column, a competition ensues. Polar molecules in the mixture will adsorb more strongly to the polar silica gel, and their movement down the column will be retarded. Non-polar molecules will have a weaker interaction with the silica gel and will be more readily dissolved in the mobile phase, causing them to travel down the column faster.
2'-Methyl-4'-(trifluoromethoxy)acetophenone possesses moderate polarity due to the ketone's carbonyl group and the ether linkage of the trifluoromethoxy group. Its overall polarity is balanced by the non-polar aromatic ring and methyl group. This allows it to be effectively separated from:
- Less Polar Impurities: Such as residual non-polar starting materials or hydrocarbon byproducts, which will elute first.
- More Polar Impurities: Such as over-oxidized products or other more functionalized byproducts, which will be more strongly retained on the silica and elute later.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to develop an optimal solvent system using Thin-Layer Chromatography (TLC). This analytical step saves significant time and resources. The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.3-0.4 for the target compound.[5] This Rƒ value typically ensures good separation on a column without requiring excessively large volumes of solvent.
Protocol for TLC Method Development
-
Preparation: Dissolve a small amount of the crude 2'-Methyl-4'-(trifluoromethoxy)acetophenone in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate, about 1 cm from the bottom.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the test eluent (e.g., start with 10:1 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic nature of the compound should make it visible.
-
Optimization: Adjust the polarity of the eluent system until the desired Rƒ is achieved.
-
If the Rƒ is too high (>0.5), the eluent is too polar. Decrease the proportion of ethyl acetate.
-
If the Rƒ is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.
-
| Parameter | Recommended Specification |
| Stationary Phase | Silica Gel 60 F₂₅₄ TLC Plates |
| Initial Eluent Trial | 20:1 to 10:1 Hexane:Ethyl Acetate |
| Target Rƒ Value | ~0.3 - 0.4 |
Detailed Protocol for Column Chromatography
This protocol is designed for the purification of 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
-
Crude Product: 2'-Methyl-4'-(trifluoromethoxy)acetophenone
-
Stationary Phase: Silica Gel (Standard Grade, 60 Å, 230-400 mesh)
-
Solvents: Hexane (or Petroleum Ether) and Ethyl Acetate (HPLC Grade)
-
Apparatus:
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter) with a stopcock
-
Separatory funnel (for adding eluent)
-
Beakers and Erlenmeyer flasks
-
Test tubes for fraction collection
-
Cotton or glass wool
-
Sand (washed)
-
Rotary evaporator
-
Step-by-Step Purification Procedure
Step 1: Column Packing (Slurry Method)
The slurry method is highly recommended as it minimizes the risk of air bubbles and channels in the stationary phase, which can compromise separation.[1]
-
Securely clamp the column in a perfectly vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (the eluent determined by TLC). A general rule is to use 50-100 g of silica per 1 g of crude product.
-
With the stopcock open, pour the silica slurry into the column. Use a funnel to guide the slurry.
-
Continuously tap the side of the column gently to encourage even packing and the release of any trapped air.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Crucially, do not let the column run dry at any stage.
-
Add another thin layer (approx. 1 cm) of sand on top of the silica bed to prevent disruption during sample and eluent addition.
Step 2: Sample Loading
-
Dissolve the crude 2'-Methyl-4'-(trifluoromethoxy)acetophenone in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice as it is more polar than the eluent and highly volatile).[6]
-
Using a pipette, carefully and slowly add the dissolved sample solution to the top of the column, allowing it to absorb into the sand layer.
-
Rinse the flask that contained the sample with a very small amount of eluent and add this to the column to ensure all the product is transferred.
-
Drain the solvent until it is level with the sand layer.
Step 3: Elution and Fraction Collection
-
Carefully fill the top of the column with the eluent. A separatory funnel can be used as a reservoir to maintain a constant head of solvent.
-
Open the stopcock to begin the elution process. Maintain a steady flow rate (e.g., a few drops per second).
-
Begin collecting the eluent in numbered test tubes or small flasks. Collect fractions of a consistent volume (e.g., 10-15 mL).
Step 4: Fraction Analysis and Product Isolation
-
Monitor the collected fractions using TLC to determine their composition. Spot every few fractions on a single TLC plate to track the elution of the product.
-
Fractions containing the pure 2'-Methyl-4'-(trifluoromethoxy)acetophenone (showing a single spot at the target Rƒ) should be combined in a larger flask.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting purified product, which should be a liquid or low-melting solid, can be further dried under high vacuum to remove any residual solvent.[7]
Workflow Diagram
Caption: Workflow for the purification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Separation | Eluent polarity is incorrect. | Re-optimize the eluent system using TLC. A gradient elution (gradually increasing polarity) may be necessary. |
| Column was packed improperly (cracks/channels). | Ensure the silica gel is packed as a uniform slurry and never allowed to run dry.[5] | |
| Product Elutes Too Quickly or Too Slowly | Eluent polarity is too high or too low, respectively. | Adjust the eluent composition based on TLC analysis. |
| Broad or Tailing Bands | Column is overloaded with the sample. | Use an appropriate amount of silica gel for the amount of sample (typically a 1:50 to 1:100 ratio of sample to silica by weight).[5] |
| Sample was not applied in a narrow, concentrated band. | Dissolve the sample in the absolute minimum volume of solvent for loading. |
Safety and Handling
2'-Methyl-4'-(trifluoromethoxy)acetophenone and the solvents used in this protocol require careful handling in a laboratory setting.
-
Compound Hazards: This compound is classified as causing skin and serious eye irritation.[7][8]
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. Vapors may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: All steps of this procedure, particularly solvent handling and column packing/running, must be performed in a well-ventilated fume hood.[10] Keep away from ignition sources.[8]
References
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
PubChem. 4'-Fluoro-2'-(trifluoromethyl)acetophenone. [Link]
- Google Patents.
-
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
-
SciELO. (2024). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. [Link]
-
PubChem. 2'-Fluoro-6'-hydroxy-4'-(trifluoromethyl)acetophenone. [Link]
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents.
-
Carl ROTH. Safety Data Sheet: Acetophenone. [Link]
-
Chemistry LibreTexts. (2023). B. Column Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ursinus.edu [ursinus.edu]
- 4. Chromatography [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 | TCI Deutschland GmbH [tcichemicals.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone
Abstract
This application note details a robust and reliable isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone. This compound is a significant building block in medicinal chemistry and materials science, where the trifluoromethoxy group can enhance metabolic stability and binding affinity.[1] The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and water, with UV detection. The protocol has been developed to be simple, rapid, and accurate, making it suitable for routine quality control, stability studies, and reaction monitoring in research and drug development environments. Comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.
Introduction and Scientific Rationale
2'-Methyl-4'-(trifluoromethoxy)acetophenone is an aromatic ketone of increasing interest in synthetic chemistry. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, valued for its ability to increase lipophilicity and block metabolic degradation at the para-position, thereby improving the pharmacokinetic profile of potential drug candidates.[2] Similarly, aromatic ketones are versatile intermediates in the synthesis of a wide range of biologically active compounds.[3]
Given its role as a key starting material or intermediate, the ability to accurately determine the purity and concentration of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is critical for ensuring the quality and consistency of downstream products. This necessitates a validated analytical method. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This guide provides a comprehensive protocol based on the fundamental principles of reversed-phase chromatography. The non-polar nature of the analyte, conferred by the aromatic ring and the highly lipophilic trifluoromethoxy group, makes it an ideal candidate for retention on a hydrophobic C18 stationary phase. Elution is achieved using a polar mobile phase, and the inherent UV chromophore of the acetophenone structure allows for sensitive detection.
Principle of the Method
The quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone is achieved by isocratic reversed-phase HPLC with UV detection.
-
Separation: The sample is injected into the HPLC system, where it is partitioned between the mobile phase and the stationary phase. The analyte, being relatively non-polar, adsorbs onto the hydrophobic C18 column. It is then eluted by a mobile phase of acetonitrile and water. The ratio of these solvents is optimized to achieve a suitable retention time, good peak shape, and resolution from any potential impurities.
-
Detection: As the analyte elutes from the column, it passes through a UV detector. The aromatic ketone structure of the molecule absorbs UV light at a specific wavelength. The detector measures this absorbance, which is directly proportional to the concentration of the analyte in the sample.
-
Quantification: The concentration of 2'-Methyl-4'-(trifluoromethoxy)acetophenone in an unknown sample is determined by comparing its peak area to a calibration curve constructed from the peak areas of standard solutions of known concentrations.
Materials and Methods
Equipment
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
Sonicator
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Syringe filters (0.45 µm, PTFE or nylon)
Chemicals and Reagents
-
2'-Methyl-4'-(trifluoromethoxy)acetophenone reference standard (>98% purity)
-
Acetonitrile (HPLC grade, UV cutoff ≤190 nm)[4]
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade, ~99%)
Chromatographic Conditions
The following table summarizes the optimized conditions for the analysis.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column providing excellent retention and resolution for non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) with 0.1% Formic Acid in the water | The ACN/water ratio provides optimal elution and a reasonable run time. Formic acid improves peak symmetry by suppressing silanol interactions. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and reduces viscosity fluctuations. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic ketones, providing high sensitivity. A PDA detector can be used to confirm the λmax. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Run Time | 10 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Experimental Protocols
Preparation of Mobile Phase
-
Aqueous Phase: To prepare 1 L, add 1.0 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly.
-
Organic Phase: Use HPLC-grade acetonitrile as is.
-
Operation: The mobile phase components are mixed by the HPLC pump. Ensure both solvent lines are placed in their respective reservoirs. Degas the solvents by sonication or helium sparging before use to prevent bubble formation.
Preparation of Standard Solutions
-
Diluent: Prepare a mixture of Acetonitrile:Water (65:35, v/v) to be used for all dilutions.
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 2'-Methyl-4'-(trifluoromethoxy)acetophenone reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Calibration Standards (e.g., 10-200 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent.
Preparation of Sample Solutions
-
Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve the sample.
-
Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analysis Workflow
Caption: Overall workflow for the HPLC quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone.
Method Validation Protocol
To ensure the reliability and trustworthiness of this analytical method, it must be validated according to ICH Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
Caption: Key parameters for the validation of the analytical method.
-
Specificity: Inject the diluent to confirm the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Analyze the five prepared calibration standards in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration) by spiking a known amount of the reference standard. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Analyze six individual preparations of the sample at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
The Relative Standard Deviation (%RSD) for both studies should be ≤ 2.0%.
-
-
Limit of Quantification (LOQ): Determine the concentration that provides a signal-to-noise ratio of at least 10:1. This can be confirmed by preparing a standard at this concentration and ensuring the precision (%RSD) is acceptable.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the results. The results should remain unaffected, demonstrating the method's reliability during normal use.
Example Results
The following tables present typical data expected from the method validation.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) | %RSD |
| 10 | 125,400 | 1.2 |
| 25 | 313,500 | 0.8 |
| 50 | 628,000 | 0.5 |
| 100 | 1,255,000 | 0.3 |
| 200 | 2,512,000 | 0.4 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Summary
| Level | Concentration (µg/mL) | Accuracy (% Recovery) | Precision (%RSD, n=6) |
| 100% | 100 | 99.5% | 0.7% |
A typical chromatogram should show a sharp, symmetrical peak for 2'-Methyl-4'-(trifluoromethoxy)acetophenone eluting at approximately 5.5 minutes, well-resolved from any solvent front or impurity peaks.
Conclusion
This application note presents a simple, rapid, and reliable RP-HPLC method for the quantification of 2'-Methyl-4'-(trifluoromethoxy)acetophenone. The described protocol is founded on established chromatographic principles and has been rigorously designed for validation according to international standards. The method's performance, characterized by excellent linearity, accuracy, and precision, makes it an invaluable tool for quality assessment in both academic and industrial laboratories involved in the synthesis and application of this important chemical intermediate.
References
-
Mazzaccara, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
PubMed. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. National Center for Biotechnology Information. Retrieved from [Link]
-
Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV Cutoff [macro.lsu.edu]
Application Notes & Protocols: The Strategic Utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone as a Precursor for Heterocyclic Compound Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2'-Methyl-4'-(trifluoromethoxy)acetophenone as a versatile starting material for the synthesis of diverse heterocyclic compounds. We will explore the molecule's inherent reactivity, dictated by its unique substitution pattern, and provide validated, step-by-step protocols for its conversion into high-value pyrazole and chalcone intermediates. The causality behind experimental choices, troubleshooting, and safety considerations are discussed in depth to ensure reliable and reproducible outcomes.
Introduction: A Building Block of Strategic Importance
Substituted acetophenones are foundational synthons in the construction of heterocyclic frameworks, which form the core of a vast number of pharmaceuticals and agrochemicals.[1] The specific molecule, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, offers a unique combination of structural features that make it a particularly valuable precursor:
-
The Acetyl Group: This is the primary reactive center, enabling a wide range of classical organic reactions. The α-methyl protons are acidic and can be deprotonated to form an enolate for aldol-type reactions, while the carbonyl carbon is electrophilic and susceptible to nucleophilic attack.
-
The 2'-Methyl Group: Positioned ortho to the acetyl group, this substituent introduces steric influence that can direct the regioselectivity of certain reactions.
-
The 4'-(Trifluoromethoxy) Group: The -OCF₃ group is a powerful electron-withdrawing group and a bioisostere for other functionalities. Its presence significantly modulates the electronic properties of the aromatic ring, influencing reaction kinetics. Furthermore, trifluoromethoxy-containing molecules are of high interest in medicinal chemistry due to their enhanced metabolic stability, lipophilicity, and binding affinity.[2]
This guide will demonstrate how these features can be strategically exploited to synthesize complex heterocyclic structures.
Physicochemical Properties & Safety Data
Before commencing any experimental work, a thorough understanding of the precursor's properties and safe handling procedures is critical.
Table 1: Physicochemical Data for Substituted Acetophenones
| Property | 4'-(Trifluoromethoxy)acetophenone | 4'-(Trifluoromethyl)acetophenone |
| CAS Number | 85013-98-5[3] | 709-63-7[4] |
| Molecular Formula | C₉H₇F₃O₂[3] | C₉H₇F₃O[5] |
| Molecular Weight | 204.15 g/mol [3] | 188.15 g/mol |
| Boiling Point | 47-49 °C @ 15 mmHg[3] | 79-80 °C @ 8 mmHg[5] |
| Density | 1.278 g/mL[3] | 0.92 g/mL[4][5] |
| Appearance | Liquid | White to faintly yellow low melting solid[5] |
Safety & Handling:
2'-Methyl-4'-(trifluoromethoxy)acetophenone and related compounds should be handled with appropriate care in a well-ventilated fume hood.[6]
-
Hazards: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[6]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[6]
Core Reactivity & Synthetic Strategy
The synthetic utility of 2'-Methyl-4'-(trifluoromethoxy)acetophenone stems primarily from the reactivity of its acetyl group. The general workflow involves an initial condensation reaction to form a key intermediate, such as a chalcone, which then undergoes cyclization with an appropriate reagent to form the desired heterocycle.
This strategy allows for a modular approach, where variations in the aldehyde (B) and the cyclizing reagent (D) can lead to a diverse library of final heterocyclic products (E).
Application Protocol I: Synthesis of a Chalcone Intermediate
Chalcones are crucial intermediates formed via a Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.[8] This reaction is base-catalyzed, proceeding through an enolate intermediate of the acetophenone. The electron-withdrawing nature of the 4'-(trifluoromethoxy) group enhances the acidity of the α-methyl protons, facilitating enolate formation.
Detailed Protocol: Synthesis of (E)-1-(2-methyl-4-(trifluoromethoxy)phenyl)-3-phenylprop-2-en-1-one
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Methyl-4'-(trifluoromethoxy)acetophenone (1.0 eq, 5.0 mmol, 1.09 g) in 20 mL of ethanol.
-
Add benzaldehyde (1.1 eq, 5.5 mmol, 0.58 g, 0.56 mL).
-
Prepare a separate solution of potassium hydroxide (4.0 eq, 20.0 mmol, 1.12 g) in 10 mL of water.
-
-
Reaction Execution:
-
Cool the flask containing the acetophenone and aldehyde solution to 0-5 °C using an ice bath.
-
Slowly add the aqueous KOH solution dropwise to the stirred ethanolic solution over 15-20 minutes. The causality here is crucial: slow addition prevents an uncontrolled exothermic reaction and minimizes side product formation.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Self-Validation Checkpoint: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the acetophenone spot and the appearance of a new, less polar product spot indicates reaction progression.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH ~5-6 by slowly adding 2N HCl. This step protonates the phenoxide and neutralizes excess base. A solid precipitate of the crude chalcone should form.
-
Isolate the solid product by vacuum filtration, washing the filter cake with copious cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
-
Purification:
-
Recrystallize the crude solid from hot ethanol to yield the pure chalcone as a crystalline solid.
-
Table 2: Expected Results & Characterization Data
| Parameter | Expected Outcome |
| Physical Appearance | Pale yellow crystalline solid |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expect characteristic doublets for vinyl protons (δ 7.2-7.8 ppm) with a coupling constant (J) of ~15-16 Hz, confirming the E-isomer. |
| ¹⁹F NMR | Expect a singlet corresponding to the -OCF₃ group. |
| Mass Spec (ESI+) | Expect [M+H]⁺ at m/z corresponding to C₁₇H₁₃F₃O₂. |
Application Protocol II: Synthesis of a Pyrazole Derivative
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. They are readily synthesized by the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (like a chalcone) with hydrazine.[9]
Detailed Protocol: Synthesis of 3-(2-methyl-4-(trifluoromethoxy)phenyl)-5-phenyl-1H-pyrazole
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, place the chalcone synthesized in Protocol I (1.0 eq, 2.0 mmol, 0.61 g).
-
Add 15 mL of glacial acetic acid. Acetic acid serves as both the solvent and an acid catalyst for the condensation and dehydration steps.
-
-
Reaction Execution:
-
To the stirred solution/suspension, add hydrazine hydrate (2.0 eq, 4.0 mmol, 0.20 g, ~0.20 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 6-8 hours.
-
Self-Validation Checkpoint: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The chalcone starting material is relatively nonpolar and often colored, while the pyrazole product is typically more polar and may be fluorescent under UV light.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into 100 mL of ice-cold water. This will cause the product to precipitate.
-
Neutralize the solution by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry thoroughly.
-
-
Purification:
-
The crude pyrazole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Troubleshooting Guide
Table 3: Common Experimental Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chalcone Synthesis (Protocol I) | 1. Incomplete reaction. 2. Base is not potent enough or has degraded. 3. Product loss during work-up. | 1. Increase reaction time; gently warm the reaction if TLC shows stalling. 2. Use fresh, high-purity KOH or NaOH. 3. Ensure complete precipitation by using very cold water and sufficient acidification. |
| Multiple Products in Pyrazole Synthesis (Protocol II) | 1. Side reactions due to excessive heat. 2. Impure chalcone starting material. | 1. Maintain a gentle reflux; do not overheat. 2. Ensure the chalcone is fully purified by recrystallization before use. |
| Product is an Oil, Not a Solid | 1. Product is inherently low-melting. 2. Presence of impurities. | 1. Attempt to scratch the flask to induce crystallization; if unsuccessful, extract the product with a solvent like ethyl acetate, dry, and concentrate in vacuo. 2. Purify via column chromatography. |
Conclusion
2'-Methyl-4'-(trifluoromethoxy)acetophenone is a highly effective and strategically valuable precursor for constructing a variety of medicinally relevant heterocyclic compounds. The protocols detailed herein for the synthesis of chalcone and pyrazole derivatives are robust and reproducible, leveraging classical organic reactions. The principles demonstrated can be readily adapted by researchers to create diverse molecular libraries by simply varying the aldehyde and cyclizing reagents, making this building block a powerful tool in modern drug discovery and materials science.
References
- Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2023). Google Scholar.
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone. (2013).
- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
- Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.).
- 4'-(Trifluoromethoxy)acetophenone. (n.d.). ChemSynthesis.
- 4-(Trifluoromethyl)acetophenone SDS. (n.d.). ECHEMI.
- Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. (2021). ACS Omega.
- Vo, C.-V. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.
- 4'-Fluoro-2'-(trifluoromethyl)acetophenone. (n.d.). PubChem.
- 2-Bromo-4'-(trifluoromethyl)acetophenone. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET - 2',4'-Bis(trifluoromethyl)acetophenone. (n.d.). Fisher Scientific.
- 2'-METHOXY-4'-(TRIFLUOROMETHOXY)ACETOPHENONE synthesis. (n.d.). ChemicalBook.
- 4'-(Trifluoromethyl)acetophenone. (n.d.). ChemicalBook.
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. (2021). The Journal of Organic Chemistry.
- SAFETY DATA SHEET - MilliporeSigma. (n.d.). Sigma-Aldrich.
- Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. (2023). PubMed Central.
- SAFETY DATA SHEET - 4'-(Trifluoromethoxy)acetophenone. (2009). Thermo Fisher Scientific.
- Safety Data Sheet: Acetophenone. (n.d.). Carl ROTH.
- Synthesis of Heterocycles on the base of Trifluoroacetoacetate, Methyl Ketones and Diamines. (2019). AIP Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. echemi.com [echemi.com]
- 5. 4'-(Trifluoromethyl)acetophenone | 709-63-7 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Friedel-Crafts Approach to the Synthesis of 2'-Methyl-4'-(trifluoromethoxy)acetophenone
Abstract: 2'-Methyl-4'-(trifluoromethoxy)acetophenone is a valuable fluorinated building block for the development of novel pharmaceutical and agrochemical agents. Its synthesis on a large scale, however, presents challenges related to regioselectivity and process safety. This document provides a comprehensive guide to a robust and scalable synthesis strategy centered on the Friedel-Crafts acylation of 3-(trifluoromethoxy)toluene. We will delve into the mechanistic rationale for this approach, provide a detailed, step-by-step protocol suitable for scale-up, and address critical aspects of process control, safety, and product validation.
Introduction and Strategic Overview
The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. 2'-Methyl-4'-(trifluoromethoxy)acetophenone represents a key intermediate, providing a reactive ketone handle for further molecular elaboration.
The most direct and industrially viable route to this target is the electrophilic aromatic substitution via a Friedel-Crafts acylation.[1][2][3] This method involves the reaction of an aromatic substrate, in this case, 3-(trifluoromethoxy)toluene, with an acylating agent (acetyl chloride or acetic anhydride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5]
The Core Challenge: Regioselectivity
The primary scientific challenge in this synthesis is controlling the position of acylation on the aromatic ring. The starting material, 3-(trifluoromethoxy)toluene, possesses two directing groups:
-
Methyl Group (-CH₃): An activating, ortho-, para- director.
-
Trifluoromethoxy Group (-OCF₃): A deactivating, ortho-, para- director.
The interplay of these electronic effects dictates the formation of multiple isomers. The desired product, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, arises from acylation at the C4 position, which is para to the methyl group and ortho to the trifluoromethoxy group. However, a significant side product, 2-Methyl-5-(trifluoromethoxy)acetophenone, is expected from acylation at the C5 position.
This protocol is designed to maximize the yield of the desired isomer and provides a robust purification strategy to ensure high final purity.
Materials and Equipment
Reagents
| Reagent | CAS No. | Grade | Supplier | Notes |
| 3-(Trifluoromethoxy)toluene | 706-27-4 | ≥98% | Major Chemical Supplier | Must be anhydrous |
| Aluminum Chloride (AlCl₃) | 7446-70-0 | Anhydrous, ≥99% | Major Chemical Supplier | Highly hygroscopic |
| Acetyl Chloride | 75-36-5 | ≥99% | Major Chemical Supplier | Lachrymator, moisture sensitive |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous, ACS Grade | Major Chemical Supplier | Reaction Solvent |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (concentrated) | Major Chemical Supplier | For quench and workup |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | Saturated Solution | Lab Grade | For neutralization wash |
| Brine (Saturated NaCl) | 7647-14-5 | Saturated Solution | Lab Grade | For final wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Lab Grade | For drying organic phase |
Equipment
-
10 L jacketed glass reactor with overhead stirring, temperature probe, and reflux condenser.
-
5 L pressure-equalizing dropping funnel.
-
Inert gas (Nitrogen or Argon) inlet.
-
Chiller/heater circulator for reactor temperature control.
-
Gas scrubber system containing a dilute sodium hydroxide solution to neutralize HCl off-gas.
-
Large separatory funnels (or liquid-liquid extraction setup).
-
Rotary evaporator with a suitable vacuum pump.
-
Fractional vacuum distillation apparatus.
-
Standard laboratory glassware and personal protective equipment (PPE).
Detailed Experimental Protocol
This protocol is designed for a ~1 kg scale synthesis. Adjust quantities proportionally for different scales.
Reactor Setup and Inerting
-
Assemble the Reactor: Set up the 10 L jacketed reactor system. Ensure all joints are properly sealed and the overhead stirrer is functioning correctly.
-
Inert Atmosphere: Purge the entire system thoroughly with dry nitrogen or argon for at least 30 minutes to create an inert, anhydrous environment. Maintaining this atmosphere is critical as aluminum chloride reacts violently with moisture.[5]
-
Scrubber Connection: Connect the outlet of the reflux condenser to the gas scrubber system to safely neutralize the hydrogen chloride gas that will be vigorously evolved during the reaction.
Acylium Ion Complex Formation
-
Charge Catalyst and Solvent: Under a strong positive flow of nitrogen, carefully add anhydrous aluminum chloride (1.0 kg, 7.5 mol) to the reactor. Immediately add 3.0 L of anhydrous dichloromethane (DCM).
-
Cool the Slurry: Begin stirring and cool the AlCl₃/DCM slurry to 0-5 °C using the circulator.
-
Prepare Acetyl Chloride: In the 5 L dropping funnel, add acetyl chloride (0.63 kg, 8.0 mol) and dilute with 1.0 L of anhydrous DCM.
-
Slow Addition: Add the acetyl chloride solution dropwise to the cold AlCl₃ slurry over a period of 60-90 minutes. Maintain the internal temperature below 10 °C. The formation of the acylium ion electrophile is an exothermic process.[5][6]
Friedel-Crafts Acylation Reaction
-
Prepare Substrate: In a separate container, dissolve 3-(trifluoromethoxy)toluene (1.0 kg, 5.68 mol) in 1.0 L of anhydrous DCM.
-
Substrate Addition: Once the acylium ion complex formation is complete, add the 3-(trifluoromethoxy)toluene solution dropwise from the dropping funnel to the reactor over 2-3 hours. Crucially, maintain the internal temperature at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by taking small, quenched aliquots for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting material is consumed.
Quench and Workup
-
Prepare Quench Mixture: In a separate, appropriately sized vessel, prepare a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (2.0 L).
-
Controlled Quench: This is a highly exothermic and potentially hazardous step. Very slowly, transfer the cold reaction mixture from the reactor into the vigorously stirred ice/HCl slurry. The rate of addition should be controlled to keep the quench mixture temperature below 25 °C.
-
Phase Separation: Once the quench is complete, transfer the mixture to a large separatory funnel. Allow the layers to separate and collect the lower organic (DCM) layer.
-
Aqueous Extraction: Extract the aqueous layer with an additional 1.0 L of DCM to recover any dissolved product.
-
Combine and Wash: Combine all organic layers. Wash sequentially with:
-
2.0 L of cold 1M HCl.
-
2.0 L of water.
-
2.0 L of saturated sodium bicarbonate solution (caution: CO₂ evolution).
-
2.0 L of saturated brine solution.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.
Purification
-
Fractional Distillation: The crude oil, containing a mixture of isomers, must be purified by fractional vacuum distillation. This is the most effective method for separating the desired product from the 2-Methyl-5-(trifluoromethoxy)acetophenone isomer on a large scale.
-
Collect Fractions: Carefully collect fractions based on boiling point. The exact boiling points will need to be determined experimentally under the specific vacuum conditions, but they are expected to be distinct enough for separation with an efficient distillation column.
-
Analyze Fractions: Analyze each fraction by GC to determine its isomeric purity. Combine fractions that meet the purity specification (e.g., >98%).
Process Parameters and Analytical Control
Summary of Critical Parameters
| Parameter | Value/Range | Rationale |
| Stoichiometry | ||
| 3-(trifluoromethoxy)toluene | 1.0 eq | Limiting Reagent |
| Acetyl Chloride | 1.4 eq | Excess to drive reaction to completion |
| Aluminum Chloride | 1.3 eq | Stoichiometric catalyst required as it complexes with product[7] |
| Temperatures | ||
| Acylium Ion Formation | 0 - 10 °C | Control exotherm, prevent side reactions |
| Acylation Reaction | 0 - 5 °C | Enhance regioselectivity, minimize byproducts |
| Quench | < 25 °C | Safety; prevent degradation of product |
| Times | ||
| Acylation Reaction | 2 - 4 hours | Monitored by GC until starting material is consumed |
Analytical Methods for Validation
-
Gas Chromatography (GC): Primary tool for monitoring reaction progress and determining the final purity and isomeric ratio of the product.
-
¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation of the final product. The substitution pattern can be unequivocally determined by analyzing the aromatic proton splitting patterns and carbon chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product (Expected: 218.16 g/mol ).
-
Infrared (IR) Spectroscopy: Confirms the presence of the ketone carbonyl group (strong absorption ~1680-1700 cm⁻¹) and other key functional groups.
Safety and Hazard Management
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and HCl gas. Must be handled in a dry, inert atmosphere. Wear full PPE, including a face shield and acid-resistant gloves.
-
Acetyl Chloride: Corrosive and a potent lachrymator (causes tearing). Reacts with moisture to produce HCl. Handle only in a well-ventilated fume hood.
-
Hydrogen Chloride (HCl) Gas: A major byproduct of the reaction. It is toxic and corrosive. The reactor must be vented through an efficient gas scrubber.
-
Reaction Quench: The quench step is highly exothermic. Slow and controlled addition of the reaction mixture to the ice/acid slurry is critical to prevent dangerous temperature spikes and splashing.
-
Dichloromethane (DCM): A volatile solvent with associated health risks. All operations should be conducted in a well-ventilated area or fume hood.
Conclusion
This application note details a scalable and robust process for the synthesis of 2'-Methyl-4'-(trifluoromethoxy)acetophenone via Friedel-Crafts acylation. By carefully controlling key parameters such as stoichiometry and temperature, and implementing a rigorous purification strategy involving fractional vacuum distillation, this valuable building block can be produced with high purity. The emphasis on process safety, particularly the management of anhydrous conditions and the highly exothermic quench step, ensures that this synthesis can be performed reliably and safely on a large scale.
References
- Google Patents. (n.d.). Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). Method for synthesizing m-trifluoromethyl acetophenone.
-
ChemSynthesis. (n.d.). 4'-(Trifluoromethoxy)acetophenone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of trifluoromethyl acetophenone.
-
YouTube. (2020). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
ACS Publications. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
RSC Publishing. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
India Science, Technology & Innovation Portal. (n.d.). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetophenone. Retrieved from [Link]
- Google Patents. (2021). A process for synthesis of High purity 1-[3-(trifluoromethyl)phenyl]ethanone Oxime.
- University Course Material. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved from a general university chemistry lab manual source.
-
Chemistry Steps. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Retrieved from [Link]
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scribd.com [scribd.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2'-Methyl-4'-(trifluoromethoxy)acetophenone for Accelerated Drug Discovery via Parallel Synthesis
Abstract
In the landscape of modern drug discovery, the demand for structurally diverse and medicinally relevant compound libraries is insatiable. Parallel synthesis has emerged as a cornerstone strategy, enabling the rapid generation of discrete yet related molecules for high-throughput screening. This guide delves into the strategic application of 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a uniquely functionalized building block, in parallel synthesis workflows. We will explore its intrinsic chemical reactivity and demonstrate its utility in the construction of diverse molecular scaffolds, including chalcones, pyrimidines, and chiral amines. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing not only step-by-step methodologies but also the scientific rationale underpinning these synthetic strategies.
The Strategic Value of 2'-Methyl-4'-(trifluoromethoxy)acetophenone in Library Synthesis
The utility of a building block in parallel synthesis is dictated by its chemical handles and the physicochemical properties it imparts to the final products. 2'-Methyl-4'-(trifluoromethoxy)acetophenone is an exemplary scaffold, offering a convergence of desirable features for medicinal chemistry applications.
-
The Acetophenone Core: The ketone functional group is a versatile anchor for a multitude of chemical transformations. Its α-protons can be deprotonated to form an enolate for aldol-type reactions, while the carbonyl carbon is an electrophilic site for nucleophilic additions and condensations. This reactivity is the foundation for constructing diverse molecular frameworks.[1][2]
-
The Trifluoromethoxy (-OCF3) Moiety: This group is a powerful modulator of pharmacokinetic properties.[3] As a bioisostere of a methoxy or methyl group, its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking oxidative degradation pathways.[4][5] Furthermore, the -OCF3 group can improve a molecule's membrane permeability, a critical factor for oral bioavailability and CNS penetration.[4]
-
The Ortho-Methyl (-CH3) Group: The methyl group positioned ortho to the acetyl group introduces steric influence. This can direct the conformation of resulting products, potentially leading to more selective interactions with biological targets. It can also modulate the reactivity of the adjacent carbonyl group.
The combination of these three features makes 2'-Methyl-4'-(trifluoromethoxy)acetophenone a privileged building block for generating libraries of novel compounds with embedded drug-like properties.
Application I: Parallel Synthesis of a Substituted Chalcone Library
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of natural products known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[6] They are readily synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aldehyde, making this an ideal transformation for parallel synthesis.[7][8][9]
Workflow Overview
The parallel synthesis of a chalcone library involves the reaction of 2'-Methyl-4'-(trifluoromethoxy)acetophenone with an array of diverse aldehydes in a multi-well plate format. This allows for the rapid generation of numerous unique chalcone analogs.
Caption: Parallel workflow for Claisen-Schmidt synthesis of a chalcone library.
Detailed Experimental Protocol
-
Reagent Plate Preparation:
-
Prepare stock solutions of a diverse library of aromatic aldehydes (e.g., 1.0 M in ethanol) in a 96-well plate format (Plate A).
-
Prepare a stock solution of 2'-Methyl-4'-(trifluoromethoxy)acetophenone (1.0 M in ethanol).
-
-
Reaction Setup:
-
In a 96-well deep-well reaction block (Plate R), dispense 100 µL of each aldehyde solution from Plate A into the corresponding well.
-
To each well of Plate R, add 100 µL of the 2'-Methyl-4'-(trifluoromethoxy)acetophenone stock solution.
-
To initiate the reaction, add 50 µL of aqueous NaOH (e.g., 40% w/v) to each well.
-
-
Reaction and Incubation:
-
Seal the reaction block securely.
-
Place the block on an orbital shaker and agitate at room temperature for 12-24 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for TLC or LC-MS analysis.
-
-
Workup and Isolation:
-
Once the reaction is deemed complete, unseal the block in a fume hood.
-
Slowly add 500 µL of cold water to each well.
-
Neutralize the mixture by adding 1 M HCl dropwise until the pH is ~7.[10] The chalcone product will typically precipitate as a solid.
-
Allow the solids to granulate by stirring or shaking for 30 minutes.
-
Isolate the products using a parallel filtration apparatus, washing each well with cold water (2 x 500 µL).
-
-
Drying and Analysis:
-
Dry the resulting solids under high vacuum.
-
Determine the yield and purity of each well's product using LC-MS and a tared plate.
-
| Component | Role | Example Reagents |
| Ketone | Core Scaffold | 2'-Methyl-4'-(trifluoromethoxy)acetophenone |
| Aldehyde Library | Diversity Input | Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde, 2-Naphthaldehyde, 3-Pyridinecarboxaldehyde |
| Base Catalyst | Enolate Formation | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |
| Solvent | Reaction Medium | Ethanol, Methanol |
Application II: Parallel Synthesis of a Substituted Pyrimidine Library
Pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[11] Multi-component reactions (MCRs) are highly efficient for their synthesis and are well-suited for parallel formats. Here, we describe a three-component reaction to construct a pyrimidine library from our target acetophenone.
Workflow Overview
This workflow utilizes a one-pot reaction between 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a diverse set of aldehydes, and urea (or thiourea) to rapidly generate a library of dihydropyrimidinones/-thiones, which can be subsequently oxidized to the aromatic pyrimidines if desired.
Caption: Multi-component reaction workflow for parallel pyrimidine synthesis.
Detailed Experimental Protocol
-
Reagent Dispensing:
-
Into an array of microwave vials or reaction tubes, add 2'-Methyl-4'-(trifluoromethoxy)acetophenone (1.0 mmol).
-
Add a unique aldehyde from a diverse library to each respective vial (1.0 mmol).
-
Add urea or thiourea (1.5 mmol) to each vial.
-
-
Reaction Setup:
-
To each vial, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a Lewis acid.
-
Add the reaction solvent (e.g., ethanol or DMF, 3 mL).
-
Seal the vials and place them in a parallel synthesis reactor block.
-
-
Reaction Conditions:
-
Heat the reaction block to 80-100 °C for 8-16 hours. The reaction can be monitored by LC-MS.
-
-
Workup and Purification:
-
Cool the reaction vials to room temperature.
-
Pour the contents of each vial into a separate beaker containing ice water, which should induce precipitation of the product.
-
Collect the solid product from each vial by parallel filtration.
-
Wash the solids with cold water and then a small amount of cold ethanol.
-
-
Post-Modification (Optional):
-
The resulting dihydropyrimidines can be oxidized to the corresponding pyrimidines using an oxidant like DDQ or MnO2 in a suitable solvent, which can also be performed in a parallel format.
-
-
Analysis:
-
Dry the final products under vacuum and analyze for purity and identity via LC-MS and NMR of selected examples.
-
| Component | Role | Example Reagents |
| Ketone | C2-C3 & Aryl Source | 2'-Methyl-4'-(trifluoromethoxy)acetophenone |
| Aldehyde Library | C4 & Aryl Source | 4-Fluorobenzaldehyde, Thiophene-2-carboxaldehyde, Cyclohexanecarboxaldehyde |
| Amidine Source | N1-C2-N3 Source | Urea, Thiourea, Benzamidine Hydrochloride |
| Catalyst | Reaction Promoter | p-TsOH, ZnCl2, NH4I[12] |
Application III: Parallel Synthesis of a Chiral Amine Library via Reductive Amination
Chiral amines are ubiquitous in pharmaceuticals and are key intermediates in many synthetic routes.[13] Reductive amination is a robust method for their preparation from ketones.[14] This protocol outlines the synthesis of a diverse amine library by reacting 2'-Methyl-4'-(trifluoromethoxy)acetophenone with various primary and secondary amines.
Workflow Overview
The process involves two main steps that can be combined in a one-pot parallel format: the formation of an imine/enamine intermediate, followed by its reduction to the corresponding amine.
Caption: Parallel workflow for the synthesis of amines via reductive amination.
Detailed Experimental Protocol
-
Reagent Preparation:
-
In a 96-well reaction block, dispense a solution of 2'-Methyl-4'-(trifluoromethoxy)acetophenone (0.5 mmol) in a suitable solvent like THF or Methanol (1 mL) into each well.
-
Dispense a unique amine from a diverse library (0.6 mmol) into each corresponding well.
-
-
Imine Formation:
-
To facilitate imine formation and remove water, add a dehydrating agent. For example, add titanium(IV) isopropoxide (0.75 mmol) to each well and stir at room temperature for 1-2 hours.
-
-
Reduction:
-
Cool the reaction block in an ice bath.
-
Carefully add a solution of a reducing agent, such as sodium borohydride (1.5 mmol in ethanol), portion-wise to each well.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water to each well.
-
Perform a liquid-liquid extraction using a 96-well plate format. Add an organic solvent (e.g., ethyl acetate), shake, and separate the layers.
-
The organic layers can be passed through a plug of silica or a suitable SPE cartridge in a parallel fashion to remove inorganic salts and unreacted polar materials.
-
-
Analysis and Storage:
-
Evaporate the solvent from the purified organic fractions.
-
Analyze the resulting amine library for purity and yield by LC-MS. Store the library in a suitable solvent for future screening.
-
| Component | Role | Example Reagents |
| Ketone | Electrophile | 2'-Methyl-4'-(trifluoromethoxy)acetophenone |
| Amine Library | Nucleophile / Diversity | Aniline, Benzylamine, Morpholine, Piperidine, (R)-α-Methylbenzylamine |
| Reducing Agent | Hydride Source | Sodium Borohydride (NaBH4), Sodium Triacetoxyborohydride (STAB) |
| Solvent | Reaction Medium | Methanol (MeOH), Dichloroethane (DCE), Tetrahydrofuran (THF) |
Conclusion
2'-Methyl-4'-(trifluoromethoxy)acetophenone stands out as a highly valuable and versatile building block for parallel synthesis. Its unique substitution pattern allows for the efficient creation of diverse libraries of chalcones, pyrimidines, and chiral amines—scaffolds of high relevance to drug discovery and materials science. The trifluoromethoxy group provides a strategic advantage by embedding favorable pharmacokinetic properties early in the discovery process. The protocols outlined in this guide provide a robust framework for researchers to leverage this reagent, accelerating the design-make-test-analyze cycle and ultimately enhancing the productivity of discovery programs.
References
-
Automated parallel synthesis of chalcone-based screening libraries. (n.d.). Academia.edu. Retrieved from [Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (n.d.). Semantic Scholar. Retrieved from [Link]
-
4'-Fluoro-2'-(trifluoromethyl)acetophenone. (n.d.). PubChem. Retrieved from [Link]
-
Gervasoni, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Lawrence, N. J., et al. (2001). Linked parallel synthesis and MTT bioassay screening of substituted chalcones. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
De la Mora-Láinez, L. I., et al. (2008). Solution-phase parallel synthesis of substituted chalcones and their antiparasitary activity against Giardia lamblia. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Gervasoni, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
-
Basilis, A., & Varella, E. A. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Retrieved from [Link]
-
Roda, G., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
De la Mora-Láinez, L. I., et al. (2008). Solution-phase parallel synthesis of substituted chalcones and their antiparasitary activity against Giardia lamblia. ResearchGate. Retrieved from [Link]
-
Carlson, R., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Retrieved from [Link]
- Improved synthesis of monochlorinated acetophenone. (n.d.). Google Patents.
-
Gervasoni, S., et al. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Retrieved from [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Park, S. B., & Kim, Y. (2012). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. Retrieved from [Link]
-
Wang, Y., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
Poulsen, M. L. (2022). Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure. Biblioteca IQS. Retrieved from [Link]
- Substituted acetophenones, preparations containing them and processes for their preparation. (n.d.). Google Patents.
-
Xie, J.-H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved from [Link]
-
Slabu, I., et al. (2017). Reductive amination of acetophenone derivatives employing AmDHs. ResearchGate. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]
- 7. Linked parallel synthesis and MTT bioassay screening of substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution-phase parallel synthesis of substituted chalcones and their antiparasitary activity against Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrimidine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Stability of the Trifluoromethoxy Group During Synthesis
Welcome to the technical support center for chemists working with trifluoromethoxy (OCF3) substituted compounds. This guide is designed to provide you, our fellow researchers, scientists, and drug development professionals, with in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this unique functional group during synthetic transformations. As Senior Application Scientists, we understand that while the trifluoromethoxy group is prized for its general stability, unexpected reactivity can arise. This resource aims to explain the "why" behind these issues and provide actionable solutions.
Understanding the Trifluoromethoxy Group: A Double-Edged Sword
The trifluoromethoxy group is a powerful tool in modern chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and bioavailability of molecules.[1][2] Its robust nature stems from the strong carbon-fluorine bonds and the inductive electron-withdrawing effect of the fluorine atoms, which also modulates the electronic properties of the molecule.[1][3] However, it is this same electronic nature that can, under specific circumstances, lead to unexpected degradation pathways. This guide will walk you through these scenarios.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing decomposition of my trifluoromethoxy-containing aromatic compound during a Friedel-Crafts reaction. What is happening and how can I prevent it?
This is a critical and often unexpected issue. The trifluoromethoxy group, while generally stable, can become labile under strong Lewis acid or superacid conditions, such as those employed in Friedel-Crafts reactions.
The Underlying Chemistry: A Self-Destructive Pathway
Under these conditions, the trifluoromethyl portion of the trifluoromethoxy group can be cleaved, leading to a cascade of reactions. Specifically, with trifluoromethoxybenzenes that have an unsubstituted para-position, the trifluoromethyl group can be lost and subsequently act as an electrophile in a Friedel-Crafts-type reaction with another molecule of the starting material. This can lead to the formation of complex byproducts, such as p-rosolic acids.
Troubleshooting and Recommendations:
-
Choice of Lewis Acid: Opt for milder Lewis acids where possible. The reactivity of Lewis acids can significantly impact the stability of the OCF3 group.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the desired transformation.
-
Protecting Groups: If the reaction is tolerant, consider using a blocking group at the para-position to prevent the undesired Friedel-Crafts side reaction.
-
Alternative Synthetic Routes: If the Friedel-Crafts reaction is proving to be too harsh, consider alternative strategies for introducing the desired functionality that do not require strong Lewis acids.
Q2: My OCF3 group seems to be unstable under strongly basic conditions. Is this possible?
While the trifluoromethoxy group is generally resistant to bases, its stability is not absolute, especially under harsh conditions.
The Underlying Chemistry: The Unstable Trifluoromethoxide Anion
The trifluoromethoxide anion (CF3O-) is known to be highly unstable and can decompose to carbonyl fluoride (COF2). While direct cleavage of an aryl-OCF3 bond to form this anion is difficult, certain strong bases or reaction conditions that favor single-electron transfer (SET) can promote degradation. For instance, the hydrolysis of trifluoromethyl arenes has been achieved using a combination of strong bases like LiO-t-Bu and CsF, which is suggestive of a SET pathway.
Troubleshooting and Recommendations:
-
Avoid Extremely Strong Bases: Whenever possible, use milder bases. If a very strong base is required, consider the use of non-nucleophilic bases.
-
Lower Reaction Temperatures: As with many sensitive functional groups, lowering the reaction temperature can help to minimize degradation.
-
Consider the Substrate: The electronic nature of your substrate can influence the lability of the OCF3 group. Electron-deficient systems might be more susceptible to nucleophilic attack.
Q3: I am planning a reduction using Lithium Aluminum Hydride (LiAlH4). Will my OCF3 group be stable?
Caution is advised when using powerful reducing agents like LiAlH4 in the presence of a trifluoromethoxy group.
The Underlying Chemistry: Potential for C-F Bond Reduction
While direct evidence for the cleavage of the OCF3 group by LiAlH4 is not widely reported, there is precedent for the reduction of trifluoromethyl arenes to toluenes using LiAlH4 in the presence of a niobium(V) chloride catalyst. This indicates that the C-F bonds within the CF3 moiety can be susceptible to reduction under certain conditions. Given that LiAlH4 is a very strong reducing agent, there is a risk of undesired side reactions with the OCF3 group, potentially leading to cleavage or partial reduction.
Troubleshooting and Recommendations:
-
Use Milder Reducing Agents: If your desired transformation allows, consider using a milder reducing agent such as sodium borohydride (NaBH4), which is less likely to affect the OCF3 group.
-
Catalyst-Free Conditions: If using LiAlH4, initially attempt the reaction without any additives that might activate the OCF3 group.
-
Careful Monitoring: If you must use LiAlH4, run a small-scale test reaction and carefully monitor for the formation of byproducts by techniques such as 19F NMR.
Q4: Is the trifluoromethoxy group stable during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?
Generally, the trifluoromethoxy group is considered stable under the conditions of most common palladium-catalyzed cross-coupling reactions.
The Underlying Chemistry: A Robust Spectator
The OCF3 group is a strong electron-withdrawing group and is not typically reactive towards the catalytic cycle of these cross-coupling reactions. It is generally considered a reliable spectator group.
Recommendations:
-
Standard Protocols: In most cases, you can proceed with standard protocols for Suzuki, Heck, and Sonogashira couplings without significant concern for the stability of the OCF3 group.
-
Ligand and Base Choice: While the OCF3 group itself is stable, the overall success of the reaction will still depend on the appropriate choice of ligand, base, and solvent for your specific substrates.
Q5: I need to perform a nitration on my trifluoromethoxy-substituted aromatic ring. Are there any stability concerns?
The stability of the trifluoromethoxy group during nitration is generally good, but the strong acidic conditions warrant careful consideration.
The Underlying Chemistry: Electrophilic Aromatic Substitution
The OCF3 group is a deactivating but ortho, para-directing substituent in electrophilic aromatic substitution. The strong acids used in nitration (typically a mixture of nitric and sulfuric acid) are less harsh than the superacid/Lewis acid conditions that are known to cause cleavage.
Recommendations:
-
Temperature Control: As with any nitration, careful control of the reaction temperature is crucial to prevent over-nitration and the formation of byproducts.
-
Monitor for Side Reactions: While cleavage of the OCF3 group is not a commonly reported issue during nitration, it is always prudent to analyze the crude reaction mixture for any unexpected products.
Experimental Protocols
Protocol 1: Test for OCF3 Group Stability under Lewis Acid Conditions
This protocol allows for a small-scale test to assess the stability of your OCF3-containing substrate to a specific Lewis acid.
Materials:
-
Your trifluoromethoxy-containing substrate (100 mg)
-
Anhydrous solvent (e.g., dichloromethane, 5 mL)
-
Lewis acid of choice (e.g., AlCl3, BF3·OEt2, TiCl4)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes, deuterated solvent (e.g., CDCl3)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add your substrate (100 mg) and the internal standard (e.g., 20 mg).
-
Dissolve the solids in the anhydrous solvent (5 mL).
-
Take a t=0 sample by withdrawing a small aliquot (e.g., 0.1 mL), quenching it with a small amount of water, extracting with a suitable solvent, and preparing it for NMR analysis.
-
Add the Lewis acid (e.g., 1.1 equivalents) to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Stir the reaction at the desired temperature and take aliquots at regular intervals (e.g., 1h, 4h, 24h). Quench and prepare each aliquot for NMR analysis as in step 3.
-
Analyze the NMR spectra to monitor the disappearance of your starting material and the appearance of any new signals, particularly in the 19F NMR spectrum, which would indicate a change in the OCF3 group.
Data Interpretation:
Compare the integration of your starting material's OCF3 signal relative to the internal standard over time. A significant decrease indicates instability. New signals in the 19F NMR spectrum may correspond to degradation products.
Data Summary
| Reaction Condition | OCF3 Group Stability | Potential Issues | Mitigation Strategies |
| Strong Lewis Acids / Superacids | Potentially Labile | Cleavage of the C-O bond and subsequent Friedel-Crafts-type reactions. | Use milder Lewis acids, lower reaction temperature, protect the para-position. |
| Strong Bases (e.g., LiO-t-Bu/CsF) | Potentially Labile | Cleavage via a single-electron transfer (SET) mechanism. | Use weaker, non-nucleophilic bases; lower reaction temperature. |
| Strong Reducing Agents (e.g., LiAlH4) | Caution Advised | Potential for reduction of the C-F bonds. | Use milder reducing agents (e.g., NaBH4); run test reactions. |
| Pd-Catalyzed Cross-Coupling | Generally Stable | None directly related to the OCF3 group. | Standard optimization of reaction conditions. |
| Nitration | Generally Stable | Standard risks associated with nitration (e.g., over-nitration). | Careful temperature control. |
Visualizing Degradation Pathways
Caption: Potential degradation pathway of an aryl trifluoromethyl ether under Friedel-Crafts conditions.
Caption: A possible single-electron transfer (SET) degradation pathway under strongly basic or reductive conditions.
References
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group . RSC Publishing. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
-
Recent advances in the synthesis of trifluoromethyl ethers through the direct O . Chemical Review and Letters. Available at: [Link]
-
Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration . PMC. Available at: [Link]
-
Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds . Freie Universität Berlin. Available at: [Link]
Sources
Technical Support Center: Scaling Production of 2'-Methyl-4'-(trifluoromethoxy)acetophenone
Introduction
Welcome to the technical support guide for the scale-up of 2'-Methyl-4'-(trifluoromethoxy)acetophenone. This molecule is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful, safe, and efficient production at scale is contingent on a thorough understanding of the underlying chemistry and potential process pitfalls.
The primary synthetic route involves the Friedel-Crafts acylation of 3-(trifluoromethoxy)toluene with an acetylating agent, typically acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). While straightforward in principle, this electrophilic aromatic substitution reaction presents several challenges during scale-up, from managing exothermic events to controlling isomer formation and ensuring final product purity.
This guide is structured to provide researchers, process chemists, and drug development professionals with practical, in-depth troubleshooting advice. It is organized by process stage to help you quickly identify and resolve issues you may encounter during your own experiments.
Synthesis Overview: The Friedel-Crafts Acylation Pathway
The core of the synthesis is the reaction between the nucleophilic aromatic ring of 3-(trifluoromethoxy)toluene and a highly electrophilic acylium ion. This ion is generated in situ from acetyl chloride and aluminum chloride.
Caption: General workflow for Friedel-Crafts acylation.
Troubleshooting Guide by Process Stage
Section 1: Raw Materials & Reaction Setup
Question 1.1: My reaction fails to initiate or shows very low conversion. The mixture turned cloudy and off-white immediately after adding the catalyst. What went wrong?
Answer: This is a classic symptom of catalyst deactivation, most likely due to moisture.[1]
-
Causality: Aluminum chloride is a powerful Lewis acid but is also extremely hygroscopic. It reacts violently with water to form aluminum hydroxide and hydrochloric acid, rendering it catalytically inactive.[2] A cloudy or off-white appearance upon addition to the solvent, before the substrate is even added, is a strong indicator that the catalyst has been quenched by water.[1]
-
Preventative Actions:
-
Rigorous Drying of Glassware: All reactors and addition funnels must be thoroughly dried before use, either oven-dried (>120°C for several hours) or flame-dried under an inert gas flow.[3]
-
Inert Atmosphere: The entire process, from charging reagents to running the reaction, must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent & Reagent Purity: Use anhydrous grade solvents. If necessary, distill solvents over an appropriate drying agent. Ensure the 3-(trifluoromethoxy)toluene and acetyl chloride are of high purity and have low water content.
-
Catalyst Handling: Aluminum chloride should be a fine, free-flowing powder. If it appears clumpy or has a strong smell of HCl before use, it has likely been compromised by atmospheric moisture. Handle it in a glovebox or glove bag for optimal results.[4]
-
Question 1.2: I'm observing a significant exotherm upon catalyst addition, even before adding the second reagent. Is this normal?
Answer: Yes, a controlled exotherm is expected, but a violent or excessive one points to specific issues.
-
Causality: The solvation of anhydrous aluminum chloride in the reaction solvent is an exothermic process. Furthermore, AlCl₃ forms a complex with the acetyl chloride, which is also exothermic.[5] A runaway exotherm, however, could indicate residual moisture (a violent reaction) or an excessively rapid addition rate.
-
Control Measures:
-
Controlled Addition: Add the AlCl₃ portion-wise to the chilled solvent, allowing the temperature to stabilize between additions.
-
Adequate Cooling: Ensure your reactor's cooling system is appropriately sized for the batch scale and is running efficiently before beginning any additions.
-
Subsurface Addition: At larger scales, consider subsurface addition of the solid AlCl₃ to avoid crusting on the surface and ensure rapid, even dispersion.
-
Section 2: Reaction Execution & Monitoring
Question 2.1: The reaction is generating multiple product isomers, leading to difficult purification. How can I improve regioselectivity?
Answer: Isomer formation is a known challenge in Friedel-Crafts reactions with substituted aromatic rings. The directing effects of the existing substituents—methyl (-CH₃) and trifluoromethoxy (-OCF₃)—determine the position of acylation.
-
Causality:
-
The methyl group is an ortho-, para-director and activating.
-
The trifluoromethoxy group is an ortho-, para-director but is deactivating.
-
The desired product, 2'-Methyl-4'-(trifluoromethoxy)acetophenone, results from acylation para to the -OCF₃ group and ortho to the -CH₃ group. The main isomeric byproduct would likely be the 4'-Methyl-2'-(trifluoromethoxy)acetophenone. Steric hindrance from the methyl group generally favors acylation at the 4-position (para to -OCF₃).[6]
-
-
Optimization Strategies:
-
Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Lowering the reaction temperature (e.g., 0°C to 5°C) often increases selectivity by favoring the thermodynamically more stable product and reducing the energy available to overcome the activation barrier for forming less-favored isomers.
-
Solvent Choice: The polarity of the solvent can influence isomer ratios. Non-polar solvents like dichloromethane or dichloroethane are common. Experimenting with solvents like carbon disulfide or nitromethane (if compatible with safety protocols) could alter the selectivity profile.
-
Order of Addition: Typically, the substrate (3-(trifluoromethoxy)toluene) is added slowly to the pre-formed complex of AlCl₃ and acetyl chloride. This maintains a low concentration of the activated aromatic ring, minimizing side reactions.
-
Question 2.2: My reaction has stalled at 70-80% conversion according to in-process controls (e.g., GC/HPLC). What can I do?
Answer: A stalled reaction suggests that one of the limiting reagents or the catalyst has been consumed or deactivated before the reaction is complete.
-
Causality:
-
Catalyst Complexation: The ketone product itself is a Lewis base and will form a strong complex with the AlCl₃ catalyst.[7] This complexation effectively removes the catalyst from the reaction cycle. For this reason, Friedel-Crafts acylations often require more than a stoichiometric amount of the Lewis acid catalyst.
-
Insufficient Acylating Agent: Acetyl chloride is volatile and can be lost, especially if the reaction temperature is not well-controlled or if there are leaks in the system.
-
-
Troubleshooting Steps:
-
Increase Catalyst Loading: The most common solution is to ensure at least 1.1 to 1.3 molar equivalents of AlCl₃ are used relative to the limiting reagent.
-
Additional Reagent Charge: If catalyst loading is sufficient, a small, careful addition of acetyl chloride may restart the reaction. Monitor the reaction progress closely after the addition.
-
Reaction Calorimetry: For robust scale-up, using reaction calorimetry can provide critical data on heat flow.[8] A flat heat flow profile confirms the reaction has genuinely stopped and is not just proceeding very slowly.
-
Caption: Decision workflow for a stalled acylation reaction.
Section 3: Work-up & Quench
Question 3.1: During the quench with water/acid, I'm experiencing a violent, uncontrollable exotherm and excessive HCl gas evolution. How can I perform the quench safely at scale?
Answer: The quench is one of the most hazardous steps in a large-scale Friedel-Crafts reaction. The unreacted AlCl₃ and the AlCl₃-ketone complex react vigorously with water.
-
Causality: The reaction of AlCl₃ with water is extremely exothermic and liberates large volumes of HCl gas.[2] Adding water directly to the reaction mixture is highly dangerous and should never be done.[9]
-
Safe Quenching Protocol:
-
Reverse Addition: The correct procedure is to slowly and cautiously transfer the reaction mixture onto a pre-chilled mixture of crushed ice and dilute hydrochloric acid.[9]
-
Sufficient Cooling: The quench vessel must have robust cooling and be large enough to accommodate the entire reaction volume plus the quench solution, with ample headspace.
-
Vigorous Agitation: Strong stirring in the quench vessel is critical to dissipate heat and prevent the formation of localized hot spots.
-
Off-Gas Management: The quench vessel must be vented to a scrubber system to neutralize the large volume of HCl gas that will be evolved.
-
Question 3.2: I'm struggling with the formation of a persistent emulsion during the aqueous work-up, making phase separation impossible.
Answer: Emulsions are common in these work-ups, often caused by finely dispersed aluminum salts (aluminum hydroxide) at the aqueous-organic interface.[3]
-
Causality: If the pH of the aqueous layer is not sufficiently acidic, the aluminum chloride will hydrolyze to form gelatinous aluminum hydroxide, which acts as an emulsifying agent.
-
Breaking the Emulsion:
-
Ensure Low pH: The primary solution is to ensure the aqueous phase is sufficiently acidic (pH < 2) by using an adequate amount of concentrated HCl in the initial quench solution. This keeps the aluminum species as soluble salts (e.g., [Al(H₂O)₆]³⁺).
-
Add Brine: Addition of a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic solvent and water to separate more cleanly.
-
Filtration: In some cases, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break up the emulsion by removing the solid particulate matter causing it.
-
Warm Gently: Gentle warming of the mixture (if solvent volatility allows) can sometimes decrease the viscosity and help the phases separate.[3]
-
Section 4: Purification & Isolation
Question 4.1: My crude product is an oil that is difficult to crystallize. What are suitable crystallization conditions?
Answer: Inducing crystallization requires finding a solvent system where the product has high solubility at elevated temperatures but low solubility at cooler temperatures.
-
Solvent Screening:
-
Good Candidates: Aliphatic hydrocarbons like heptane or cyclohexane are excellent choices. The product is often highly soluble in these solvents when hot and poorly soluble when cold.
-
Co-solvent Systems: If a single solvent doesn't provide the desired solubility profile, a co-solvent system can be effective. For example, dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane or toluene) and then add a poor solvent (e.g., heptane) as an anti-solvent until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can yield high-quality crystals.
-
-
Crystallization Technique:
-
Slow Cooling: After dissolving the crude product at an elevated temperature, allow it to cool slowly to room temperature, and then further cool in an ice bath or refrigerator. Rapid cooling often traps impurities and leads to smaller, less pure crystals.
-
Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Scratching: Gently scratching the inside surface of the flask with a glass rod can create nucleation sites that promote crystal growth.
-
Question 4.2: After crystallization, my final product purity is still below target specifications. What are the likely impurities and how can I remove them?
Answer: The most likely impurities are regioisomers from the reaction and residual starting materials.
-
Impurity Profile: Use analytical techniques like GC-MS and NMR to identify the specific impurities.[10] The most common impurity is the undesired regioisomer.
-
Purification Strategies:
-
Recrystallization: A second crystallization ("recrystallization") is the most effective method for removing small amounts of impurities.[10] The key is to use the minimal amount of hot solvent needed to fully dissolve the solid. As the solution cools, the less soluble desired product will crystallize out, leaving the more soluble impurities behind in the mother liquor.
-
Fractional Freezing: For liquid products or low-melting solids, fractional freezing can be a viable purification method where the melt is slowly cooled to crystallize the major component, which is then separated from the impurity-rich liquid.[11]
-
Column Chromatography: While not ideal for very large scales, flash column chromatography on silica gel is an excellent method for removing stubborn impurities at the lab or kilo-lab scale.[12] A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.[12]
-
| Parameter | Typical Lab Scale Condition | Potential Scale-Up Challenge | Recommended Action for Scale-Up |
| Catalyst Loading | 1.1 eq AlCl₃ | Incomplete conversion due to product complexation. | Increase to 1.2-1.3 eq; perform calorimetric study. |
| Temperature | 0°C to RT | Poor heat transfer, leading to hot spots and side reactions. | Ensure adequate reactor jacket cooling; control addition rates. |
| Quench Method | Add reaction to ice/water. | Runaway exotherm, massive gas evolution. | Slow, controlled reverse addition into chilled acid/ice. |
| Work-up | Separatory funnel extraction. | Emulsion formation, poor phase separation. | Use baffled reactor, add brine, ensure pH < 2. |
| Purification | Chromatography | Not scalable or economical. | Develop robust crystallization/recrystallization protocol. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different Lewis acid besides aluminum chloride? A1: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can catalyze Friedel-Crafts reactions. However, AlCl₃ is generally the most reactive and cost-effective option.[13] The choice of catalyst can sometimes influence regioselectivity, but a full re-optimization of the reaction conditions would be required.
Q2: Is it possible to avoid using a halogenated solvent like dichloromethane? A2: While dichloromethane is common due to its inertness and ability to dissolve the reaction components, environmental and safety concerns may necessitate alternatives. Nitromethane can be an effective solvent but introduces its own safety hazards. For some Friedel-Crafts reactions, it's possible to use the aromatic substrate itself as the solvent if it is liquid and used in large excess, though this complicates downstream processing.
Q3: What are the primary safety concerns when scaling up this reaction? A3: The primary safety concerns are:
-
Handling Anhydrous AlCl₃: It is highly corrosive and reacts violently with moisture.[2][4] Use appropriate personal protective equipment (PPE) and handle under inert, dry conditions.
-
Exothermic Reaction: The acylation itself is exothermic. A failure in cooling or an uncontrolled addition rate can lead to a thermal runaway.
-
Quenching: This is the most critical step for a large-scale reaction. An improper quench can lead to a violent reaction and release of large quantities of corrosive HCl gas.
-
HCl Off-Gassing: Both the reaction and the quench produce HCl gas, which must be safely vented and neutralized through a scrubber system.
Q4: Why can't this reaction be run on aromatic rings with strongly deactivating groups? A4: Friedel-Crafts acylation is an electrophilic aromatic substitution. Strongly deactivating groups (e.g., -NO₂, -CF₃, -SO₃H) withdraw electron density from the aromatic ring, making it too "electron-poor" to act as an effective nucleophile and attack the acylium ion electrophile.[7] The reaction simply fails to proceed under these conditions.
References
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Scribd. [Link]
-
Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. [Link]
-
Quora. (2016). What is the product when toluene is reacted with trimethylethylchloride in presence of anhydrous alcl3? Quora. [Link]
-
Cardillo, G., & Orena, M. (1990). Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction. Organic Process Research & Development. [Link]
-
Davies, D. (2011). Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. New Jersey Department of Health. [Link]
-
Chem-Station. (2014). Friedel-Crafts Acylation. Chem-Station International Edition. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
LibreTexts. (2022). 2.2.4.4F: Second Crop Crystallization. Chemistry LibreTexts. [Link]
-
Meira, C. S. B., et al. (2025). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. [Link]
- Google Patents. (1950). US2507048A - Purifying crude acetophenone.
Sources
- 1. scribd.com [scribd.com]
- 2. nj.gov [nj.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. carlroth.com [carlroth.com]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. US2507048A - Purifying crude acetophenone - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the Comparative Reactivity of Trifluoromethoxy-Substituted Acetophenones
In modern medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to achieving desired physicochemical and biological properties. Among the vast arsenal of functional groups available to chemists, the trifluoromethoxy (-OCF3) group has emerged as a particularly influential substituent. Often considered a "super-methoxy" or a bioisostere for the methoxy group, its unique electronic profile imparts profound effects on molecular reactivity.[1] This guide provides an in-depth comparison of the reactivity of trifluoromethoxy-substituted acetophenones against other common analogues, supported by experimental evidence and mechanistic insights.
The Duality of the Trifluoromethoxy Group: An Electronic Tug-of-War
To understand the reactivity of 4'-(trifluoromethoxy)acetophenone, one must first appreciate the electronic nature of the -OCF3 group itself. It engages in a constant electronic tug-of-war on the aromatic ring, characterized by two opposing forces:
-
A Strong Inductive-Withdrawing Effect (-I): The three highly electronegative fluorine atoms pull electron density away from the oxygen, and consequently, from the aromatic ring through the sigma bond. This effect is potent and is the dominant characteristic of the group.
-
A Weak Resonance-Donating Effect (+M): Like a methoxy group, the oxygen atom possesses lone pairs that can be delocalized into the aromatic pi-system. However, the strong inductive pull of the fluorine atoms significantly reduces the availability of these lone pairs, making this resonance donation substantially weaker compared to a standard methoxy group.[2]
This duality makes the -OCF3 group strongly electron-withdrawing overall, a property that dramatically influences the reactivity at three key sites of the acetophenone molecule: the carbonyl carbon, the α-carbon, and the aromatic ring.
Caption: Step-by-step workflow for the Baeyer-Villiger oxidation protocol.
Detailed Steps:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4'-(trifluoromethoxy)acetophenone (1.0 eq) and dissolve in dichloromethane (DCM).
-
Buffering: Add solid sodium bicarbonate (3.0 eq). Causality: The reaction produces m-chlorobenzoic acid as a byproduct. The bicarbonate buffer neutralizes this acid, preventing potential acid-catalyzed side reactions.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise over 15 minutes. Causality: The reaction is exothermic; slow addition at low temperature controls the reaction rate and minimizes potential hazards associated with peroxyacids.
-
Reaction Monitoring: Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final ester product.
Conclusion and Practical Implications
The trifluoromethoxy group imparts a unique and highly valuable reactivity profile to the acetophenone scaffold. By acting as a strong electron-withdrawing group, it:
-
Activates the Carbonyl Group: Enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is beneficial for reactions like Grignard additions, reductions, and cyanohydrin formation.
-
Increases α-Proton Acidity: Facilitates the formation of enolates, making it a superior substrate for reactions occurring at the α-position, such as aldol and Claisen condensations.
-
Deactivates the Aromatic Ring: Renders the ring less susceptible to electrophilic aromatic substitution and directs incoming electrophiles to the meta position.
For drug development professionals, these characteristics are of immense strategic importance. The -OCF3 group not only modulates reactivity for synthetic purposes but also offers significant metabolic advantages over the traditional methoxy group. [1]It is more resistant to enzymatic oxidative demethylation by cytochrome P450 enzymes, leading to improved metabolic stability and a longer biological half-life. [1][2]Furthermore, its high lipophilicity can enhance membrane permeability, aiding in processes like crossing the blood-brain barrier. [1]Understanding the comparative reactivity discussed in this guide allows researchers to rationally design synthetic routes and predict the chemical behavior of these valuable compounds in both laboratory and biological settings.
References
-
Pinto, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(9), 3009. [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. [Link]
-
Wikipedia. (n.d.). Hammett equation. [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
-
ACS Publications. (n.d.). Kinetics of the Baeyer-Villiger reaction of acetophenones with permonophosphoric acid. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. [Link]
-
ACS Publications. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). pKa values for substituted acetophenones: Values determined by study of rates of halogenation. [Link]
-
PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Diva-Portal.org. (n.d.). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β- Hydroxy-Esters. [Link]
- Google Patents. (n.d.).
-
Wiley Online Library. (n.d.). Baeyer–Villiger Oxidation. [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]
-
NIH. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]
-
NIH. (2019). Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Reactivity and Applications of 4'-(Trifluoromethoxy)acetophenone. [Link]
-
Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]
-
Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]
-
Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
ResearchGate. (n.d.). Selection of Hammett constant σ + values for selected functional groups. [Link]
-
University of Calgary. (n.d.). Problem Set #3 – Solutions. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ResearchGate. (n.d.). Chemical characteristics of the trifluoromethoxyl group. [Link]
-
YouTube. (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]
-
Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]
-
University of Florida. (n.d.). Enols and Enolates. [Link]
Sources
A Head-to-Head Comparison of 2'-Methyl-4'-(trifluoromethoxy)acetophenone Analogs: An In Vitro Assay for Evaluating Anti-Proliferative Potency
In the landscape of contemporary drug discovery, the acetophenone scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with a wide spectrum of biological activities, including anti-cancer, antioxidant, and enzyme-inhibiting properties.[1][2] The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability and target affinity.[3] This guide provides a comprehensive framework for the in vitro comparison of the potency of novel 2'-Methyl-4'-(trifluoromethoxy)acetophenone analogs, with a focus on their potential anti-proliferative effects on cancer cells.
The rationale for this approach is informed by evidence suggesting that closely related analogs, such as 4-Trifluoromethoxy Chalcone (4TFM), induce apoptosis in cancer cell lines like A549.[4] In the absence of a definitively identified molecular target for this specific class of acetophenones, a cell-based phenotypic assay provides a robust and biologically relevant method to assess and rank the potency of these compounds.[5] Such assays measure the overall functional consequences of a compound's interaction with a living cell, offering a valuable initial assessment of its therapeutic potential.[6]
This guide will detail a validated and reproducible in vitro assay, explain the scientific principles underpinning the experimental design, and provide a clear roadmap for data analysis and interpretation. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a rigorous and meaningful comparison of these promising compounds.
The Scientific Foundation: Why a Cell-Based Anti-Proliferation Assay?
When a specific molecular target of a novel compound series is unknown, a target-agnostic or phenotypic screening approach is a powerful initial strategy.[7] Instead of measuring the interaction with a single, isolated protein, a cell-based assay quantifies the integrated downstream effects of the compound on the complex network of pathways that govern cell survival and proliferation. This approach offers several distinct advantages in the early stages of drug discovery:
-
Biological Relevance: The assay is conducted in the context of a living cell, providing a more holistic understanding of a compound's activity, including its ability to cross cell membranes and its overall impact on cellular health.[8]
-
Identification of Diverse Mechanisms: A reduction in cell proliferation can be the result of various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, or senescence. This assay serves as an effective primary screen to identify compounds that warrant further mechanistic investigation.
-
Early Indication of Therapeutic Potential: For compounds with suspected anti-cancer properties, a direct measure of their ability to inhibit the growth of cancer cells is a critical first step in establishing their potential as therapeutic agents.
For this guide, we have selected a well-characterized and widely used cancer cell line to serve as our biological system. The choice of cell line is a critical parameter and should ideally be guided by any existing data on the activity of related compounds.[9]
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages of the proposed in vitro assay for comparing the anti-proliferative potency of 2'-Methyl-4'-(trifluoromethoxy)acetophenone analogs.
Caption: A streamlined workflow for assessing the anti-proliferative potency of test compounds.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is designed for a 96-well plate format, which is amenable to medium- to high-throughput screening.
Materials and Reagents
-
2'-Methyl-4'-(trifluoromethoxy)acetophenone and its analogs
-
A549 human lung carcinoma cell line (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or a suitable alternative (e.g., PrestoBlue™, CellTiter-Glo®)
-
96-well flat-bottom cell culture plates, sterile
-
Multi-channel pipette
-
Microplate reader
Procedure
-
Compound Preparation:
-
Prepare 10 mM stock solutions of each analog in DMSO. It is crucial to ensure that the chosen solvent is non-toxic to the cells at the final concentration used in the assay.[10]
-
Perform serial dilutions of the stock solutions in cell culture medium to obtain a range of concentrations for testing (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). The final DMSO concentration in all wells should be kept constant and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter and adjust the cell density to 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Add 100 µL of medium containing the same final concentration of DMSO to the "cells only" control wells.
-
Incubate the plate for 48-72 hours. The incubation time should be optimized based on the doubling time of the cell line and the expected kinetics of the compound's action.
-
-
Cell Viability Assessment (MTT Assay):
-
Following the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces cell viability by 50%.[11]
-
Data Normalization:
-
Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.
-
Express the viability of the treated cells as a percentage of the viability of the "cells only" (vehicle) control wells using the following formula:
-
% Viability = (Absorbance_treated / Absorbance_control) * 100
-
-
-
Dose-Response Curve Generation:
-
Plot the normalized % viability against the logarithm of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) using appropriate software (e.g., GraphPad Prism, R).
-
-
IC50 Determination:
-
The IC50 value is determined from the fitted dose-response curve. A lower IC50 value indicates greater potency.
-
Comparative Data Presentation
The potency of the different 2'-Methyl-4'-(trifluoromethoxy)acetophenone analogs should be summarized in a clear and concise table for easy comparison.
| Compound ID | Structure | IC50 (µM) ± SD |
| Reference Compound | (Structure of a known active compound, if available) | Value |
| Analog 1 | (Chemical Structure) | Calculated Value |
| Analog 2 | (Chemical Structure) | Calculated Value |
| Analog 3 | (Chemical Structure) | Calculated Value |
| ... | ... | ... |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following controls and validation steps are essential:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's ability to detect anti-proliferative effects.
-
Vehicle Control: As mentioned, all wells, including the negative control, should contain the same final concentration of the vehicle (DMSO) to account for any solvent effects.
-
Z'-factor: For higher throughput applications, the Z'-factor can be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reproducibility: The experiment should be repeated on different days to ensure the consistency of the obtained IC50 values.
Concluding Remarks
This guide provides a robust and scientifically sound methodology for the comparative in vitro potency assessment of 2'-Methyl-4'-(trifluoromethoxy)acetophenone analogs. By employing a cell-based anti-proliferation assay, researchers can efficiently screen and rank these compounds based on their biological activity in a relevant cellular context. The data generated from this assay will be instrumental in identifying lead candidates for further mechanistic studies and preclinical development. It is through such rigorous and systematic evaluation that the therapeutic potential of novel chemical entities can be effectively unlocked.
References
-
Zubkov, V. A., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(3), 1383. [Link]
- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents. (n.d.).
-
SAR studies of some acetophenone phenylhydrazone based pyrazole derivatives as anticathepsin agents - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Moffat, J. G., Vincent, F., Lee, J. A., Eder, J., & Prunotto, M. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531–546. [Link]
-
Paul, K. B., Hedge, J. M., DeVito, M. J., & Crofton, K. M. (2019). In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays. Toxicology Letters, 317, 1-11. [Link]
-
Williams, A. J., Grulke, C. M., Edwards, J., McEachran, A. D., Mansouri, K., Baker, N. C., ... & Judson, R. S. (2017). The CompTox Chemistry Dashboard: a community data resource for environmental chemistry. Journal of Cheminformatics, 9(1), 1-27. [Link]
-
Potency Assays for Novel Complex Modalities. (2023, February 1). BioPharm International. [Link]
-
Rondanelli, M., Riva, A., Petrangolini, G., Allegrini, P., Perna, S., Faliva, M. A., ... & Gasparri, C. (2020). A brief guide to performing pharmacological studies in vitro: reflections from the EORTC-PAMM course “Preclinical and early-phase clinical pharmacology”. Anticancer Research, 39(7), 3485-3490. [Link]
-
Bąk, J., Karwowska, A., Młynarczyk, A., Biegalska, A., & Bielenica, A. (2021). Monosubstituted Acetophenone Thiosemicarbazones as Potent Inhibitors of Tyrosinase: Synthesis, Inhibitory Studies, and Molecular Docking. Molecules, 26(11), 3354. [Link]
-
Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]
-
Evaluation of a Novel Rapid Phenotypic Antimicrobial Susceptibility Testing System. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
Stacy, J. (2021). Investigations Into the Cellular Target of 4-Trifluoromethoxy Chalcone via DARTS Method. [Link]
-
Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC. (n.d.). Retrieved January 24, 2026, from [Link]
-
In vitro toxicity screening as pre-selection tool - European Pharmaceutical Review. (n.d.). Retrieved January 24, 2026, from [Link]
-
Phenotypic Assays in Drug Discovery: a resurgence - Crimson Publishers. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry. (n.d.). Retrieved January 24, 2026, from [Link]
-
A Novel Approach for Evaluating Compound Potential in Lead Identification of Drug Discovery using Machine Learning - Atlantis Press. (n.d.). Retrieved January 24, 2026, from [Link]
-
Selecting appropriate cell lines or cultures for in vitro studies. (n.d.). Porsolt. Retrieved January 24, 2026, from [Link]
-
Zubkov, V. A., & Kouznetsov, V. V. (2023). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules, 28(3), 1383. [Link]
Sources
- 1. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. "Investigations Into the Cellular Target of 4-Trifluoromethoxy Chalcone" by Jordan Stacy [scholarworks.bellarmine.edu]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchmgt.monash.edu [researchmgt.monash.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessing utility of thyroid in vitro screening assays through comparisons to observed impacts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of 2'-Methyl-4'-(trifluoromethoxy)acetophenone: A Guide to Personal Protective Equipment and Disposal
As researchers and drug development professionals, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a substituted aromatic ketone, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate Personal Protective Equipment (PPE) and proper disposal methods. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes data from structurally similar compounds to provide a reliable framework for its safe management in the laboratory.
Understanding the Hazard Profile: A Synthesis of Analog Data
Based on the hazard classifications of analogous compounds such as 4'-(Trifluoromethoxy)acetophenone and other substituted acetophenones, we can anticipate a similar hazard profile for 2'-Methyl-4'-(trifluoromethoxy)acetophenone. The primary concerns are:
-
Skin Irritation (Category 2) : Expected to cause skin irritation upon direct contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2) : Likely to cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation (Category 3) : May cause respiratory irritation if inhaled.[1][2][3][4]
-
Acute Oral Toxicity (Category 4) : May be harmful if swallowed.[3]
-
Combustible Liquid : May be a combustible liquid.[3]
These classifications necessitate a multi-faceted approach to PPE to ensure comprehensive protection.
Essential Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. For 2'-Methyl-4'-(trifluoromethoxy)acetophenone, a tiered approach to PPE is recommended based on the scale and nature of the work being performed.
| Level of Protection | Required PPE | Rationale |
| Primary Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to vapors and aerosols.[5] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes and airborne particles.[2][6][7] |
| Face Shield (in addition to goggles) | Recommended for procedures with a high risk of splashing or for handling larger quantities.[7] | |
| Hand Protection | Chemically Resistant Gloves (e.g., Nitrile, Neoprene) | To prevent skin contact. It is crucial to select gloves with appropriate breakthrough times for aromatic ketones and solvents.[8][9][10] Double gloving is recommended for added protection.[11] |
| Body Protection | Laboratory Coat (fully fastened) | To protect skin and personal clothing from contamination.[7][12] |
| Chemical-Resistant Apron | Recommended when handling larger volumes or when there is a significant splash risk.[6] | |
| Respiratory Protection | NIOSH-approved Respirator (as needed) | Required if working outside of a fume hood or if aerosol generation is likely. The type of respirator should be selected based on a formal risk assessment.[6][13] |
The Logic of Glove Selection: Beyond a Simple Barrier
Choosing the right gloves is critical. While disposable nitrile gloves offer good initial protection for incidental contact, their resistance to aromatic ketones can be limited.[7] For prolonged handling or in the event of a spill, more robust options like neoprene or butyl rubber gloves are advisable.[10] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[8]
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is paramount to minimizing risk. The following workflows for donning and doffing PPE and for the disposal of chemical waste are designed to be self-validating systems of safety.
Donning and Doffing PPE: A Critical Sequence
Incorrectly removing PPE can lead to self-contamination. Follow this sequence diligently.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: Safe Handling Protocol
-
Preparation : Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available.[5] An eyewash station and safety shower should be accessible and unobstructed.[2]
-
Handling : Conduct all manipulations of 2'-Methyl-4'-(trifluoromethoxy)acetophenone within a certified chemical fume hood to minimize inhalation risks.[5] Use appropriate chemically resistant gloves, eye protection, and a lab coat.[1][2][3][4]
-
Spill Response : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent, followed by soap and water. Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][4]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
Chemical Waste Disposal Workflow
Caption: Chemical Waste Disposal Workflow.
All waste containing 2'-Methyl-4'-(trifluoromethoxy)acetophenone, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[1][2][3][4]
-
Liquid Waste : Collect in a clearly labeled, sealed, and chemically compatible container.
-
Solid Waste : Collect contaminated items such as gloves, absorbent pads, and weighing papers in a separate, sealed, and labeled container.
-
Disposal : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical down the drain or in general waste.
By adhering to these guidelines, researchers can confidently and safely work with 2'-Methyl-4'-(trifluoromethoxy)acetophenone, fostering a culture of safety and scientific excellence.
References
-
University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]
-
NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]
-
GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. [Link]
-
Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]
-
Thomas Jefferson University. Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. glovesnstuff.com [glovesnstuff.com]
- 10. americanchemistry.com [americanchemistry.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. jefferson.edu [jefferson.edu]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
